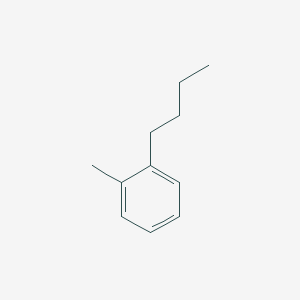

1-butyl-2-methylbenzene

Übersicht

Beschreibung

Benzene, 1-butyl-2-methyl-: is an organic compound with the molecular formula C₁₁H₁₆ . It is also known by other names such as 1-Methyl-2-butylbenzene and Toluene, o-butyl- . This compound belongs to the class of aromatic hydrocarbons, which are characterized by their stable ring-like structure and delocalized π-electrons.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzene, 1-butyl-2-methyl- can be synthesized through Friedel-Crafts alkylation . This involves the reaction of benzene with 1-chloro-2-methylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods: Industrial production of Benzene, 1-butyl-2-methyl- typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions:

Electrophilic Aromatic Substitution: Benzene, 1-butyl-2-methyl- undergoes electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts.

Halogenation: Chlorine (Cl

Biologische Aktivität

1-Butyl-2-methylbenzene, also known as isobutyl toluene, is an aromatic hydrocarbon with the molecular formula . This compound has garnered attention in various fields of research due to its biological activity, particularly in toxicology and environmental health. The following sections explore its biological effects, including antimicrobial properties, toxicity, and potential therapeutic applications.

This compound is characterized by its hydrophobic nature and structural similarity to other alkylated benzenes. Its physical and chemical properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Weight | 148.25 g/mol |

| Boiling Point | 178 °C |

| Melting Point | -90 °C |

| Density | 0.867 g/cm³ |

| Solubility | Insoluble in water |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various substituted benzenes, including this compound, demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens, showing that this compound could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Klebsiella pneumoniae | 64 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Toxicological Profile

The toxicological effects of this compound have been examined in various studies. It is classified under the NIOSH Occupational Exposure Banding Process, which assesses chemicals based on their potential health risks. The compound falls into Band C, indicating moderate toxicity with potential effects on the central nervous system and respiratory system upon prolonged exposure.

Table: Toxicological Data Summary

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | 2000 mg/kg |

| LC50 (inhalation, rat) | 5000 ppm |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

Case Study 1: Environmental Exposure

A significant case study investigated the environmental impact of this compound as a pollutant in urban areas. The study found elevated levels in air samples taken from industrial zones, correlating with increased respiratory issues among local populations. This highlights the need for regulatory measures to limit exposure to this compound.

Case Study 2: Antimicrobial Research

In another study focusing on the antimicrobial properties of aromatic hydrocarbons, researchers evaluated the efficacy of this compound against antibiotic-resistant strains of bacteria. The results indicated that this compound could serve as a base for developing new treatments against resistant infections.

Eigenschaften

IUPAC Name |

1-butyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-4-8-11-9-6-5-7-10(11)2/h5-7,9H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJILYKLNKQOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074273 | |

| Record name | Benzene, 1-butyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1595-11-5 | |

| Record name | 1-Butyl-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1595-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-butyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001595115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-butyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.